molecular formula C20H19NO4 B5766291 n-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide CAS No. 5812-95-3

n-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B5766291
CAS No.: 5812-95-3
M. Wt: 337.4 g/mol
InChI Key: XEIIHRXASHVAPL-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide: is an organic compound that features a complex structure with both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide typically involves the following steps:

    Formation of the naphthalen-1-yloxy group: This can be achieved by reacting naphthol with an appropriate alkylating agent under basic conditions.

    Coupling with 3,5-dimethoxyaniline: The naphthalen-1-yloxy intermediate is then coupled with 3,5-dimethoxyaniline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the acetamide group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: The compound can be reduced at the amide group to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-(naphthalen-2-yloxy)acetamide
  • N-(3,4-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide
  • N-(3,5-dimethoxyphenyl)-2-(phenoxy)acetamide

Uniqueness: N-(3,5-dimethoxyphenyl)-2-(naphthalen-1-yloxy)acetamide is unique due to the specific positioning of the methoxy groups and the naphthalen-1-yloxy moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-naphthalen-1-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-16-10-15(11-17(12-16)24-2)21-20(22)13-25-19-9-5-7-14-6-3-4-8-18(14)19/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIIHRXASHVAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357984
Record name N-(3,5-Dimethoxyphenyl)-2-[(naphthalen-1-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5812-95-3
Record name N-(3,5-Dimethoxyphenyl)-2-[(naphthalen-1-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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